Home > Products > Screening Compounds P59858 > PI-103 (Hydrochloride)
PI-103 (Hydrochloride) - 371935-79-4

PI-103 (Hydrochloride)

Catalog Number: EVT-355310
CAS Number: 371935-79-4
Molecular Formula: C19H17ClN4O3
Molecular Weight: 384.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of PI3K family members with selectivity toward DNA-PK, PI3K (p110α), and mTORC1. The IC50 values are 2, 8, 20, 26, 48, 83, 88, and 150 nM for DNA-PK, p110α, mTORC1, PI3-KC2β, p110δ, mTORC2, p110β, and p110γ, respectively. PI-103 exhibits antiproliferative activity against a panel of glioma cell lines in vitro at a concentration of 0.5 µM. It also inhibits growth of established human glioma tumor xenografts in vivo with no observable toxicity.

PI-540

Compound Description: PI-540 is a bicyclic thienopyrimidine derivative developed as a more pharmaceutically optimized inhibitor of phosphatidylinositol 3-kinase (PI3K) compared to PI-103. In preclinical studies, PI-540 demonstrated improved solubility, metabolism, and tissue distribution compared to PI-103. [] It also exhibited superior antitumor efficacy in U87MG glioblastoma tumor xenografts in mice when administered intraperitoneally. []

Relevance: PI-540 shares a similar core structure with PI-103 and belongs to the same chemical class of thienopyrimidine-based PI3K inhibitors. The modifications in PI-540's structure contribute to its enhanced pharmaceutical properties while retaining its ability to inhibit PI3K, making it a structurally related and more potent analog of PI-103. []

PI-620

Compound Description: PI-620 is another bicyclic thienopyrimidine derivative designed as a potent and selective inhibitor of PI3K, exhibiting similar in vitro antiproliferative properties to PI-103. [] It demonstrated improved solubility and metabolism profiles compared to PI-103 and achieved superior antitumor efficacy in U87MG glioblastoma tumor xenografts in mice when dosed intraperitoneally. []

Relevance: PI-620 is structurally related to PI-103 as they both share a core thienopyrimidine structure and belong to the same class of PI3K inhibitors. [] The structural refinements in PI-620 enhance its pharmaceutical properties, leading to improved in vivo performance compared to PI-103. []

GDC-0941

Compound Description: GDC-0941 is an orally bioavailable, potent, and selective inhibitor of PI3K derived from the optimization of earlier analogs, including PI-103. [] Preclinical studies demonstrated its excellent oral bioavailability, sustained PI3K pathway inhibition, and remarkable dose-dependent antitumor activity in both U87MG glioblastoma and IGROV-1 ovarian cancer xenograft models. [] The promising preclinical results led to the advancement of GDC-0941 into phase I clinical trials. []

Relevance: GDC-0941 is structurally related to PI-103, sharing the same core structure and mechanism of action as a PI3K inhibitor. [] GDC-0941 represents a further optimized compound within this chemical series, with enhanced pharmaceutical properties, notably its oral bioavailability, making it suitable for clinical development. []

LY294002

Compound Description: LY294002 is a first-generation PI3K inhibitor with a broader spectrum of inhibition compared to PI-103, targeting all p110 isoforms of PI3K and most kinases of the PIKK family. [] Although LY294002 exhibits potent anti-tumor effects in vitro, its clinical use is limited by significant toxicity. [, ]

Relevance: LY294002 is functionally related to PI-103 as both compounds target the PI3K pathway, although their selectivity profiles differ. [, ] The comparison between LY294002 and PI-103 in the research highlights the importance of developing more selective PI3K inhibitors, such as PI-103 and its derivatives, to achieve a better therapeutic index. [, ]

Wortmannin

Compound Description: Wortmannin is another early PI3K inhibitor with limited clinical utility due to its off-target effects and instability. [] Similar to LY294002, Wortmannin exhibits a broad spectrum of inhibition, lacking the selectivity of PI-103 and its optimized analogs.

Relevance: Wortmannin is functionally related to PI-103 as both compounds act as PI3K inhibitors, but with distinct selectivity profiles. [] The comparison with Wortmannin emphasizes the significance of developing more specific and potent PI3K inhibitors like PI-103 to minimize off-target effects and improve clinical efficacy. []

Rapamycin (Sirolimus)

Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound that specifically inhibits mTORC1. [, ] While rapamycin displays anti-tumor effects in certain cancer models, it is less potent than PI-103 and often induces an undesirable feedback activation of the PI3K/Akt pathway. [, ]

RAD001 (Everolimus)

Compound Description: RAD001, also known as everolimus, is a derivative of rapamycin and acts as a selective inhibitor of mTORC1. [] Like rapamycin, RAD001 demonstrates limited efficacy as a single agent in certain cancers, and its combination with other agents, including PI3K inhibitors like PI-103, is under investigation. []

Relevance: RAD001 is functionally related to PI-103 as they both target components of the PI3K/Akt/mTOR pathway. [] PI-103, with its dual inhibition of both PI3K and mTOR, may offer advantages over RAD001 in terms of overcoming feedback activation and enhancing antitumor responses in specific cancer types. []

IC87114

Compound Description: IC87114 is a selective inhibitor of the p110δ catalytic subunit of class IA PI3K. [] Unlike PI-103, IC87114 does not effectively induce apoptosis in AML cells as a single agent, suggesting a limited therapeutic potential. []

PIK75

Compound Description: PIK75 is a selective inhibitor of p110α PI3K. [] Although PIK75 demonstrates some cytotoxic activity against T-ALL cell lines, its efficacy is lower compared to PI-103. []

Overview

PI-103 (Hydrochloride) is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3K), particularly targeting the alpha and delta isoforms. This compound has garnered attention in the field of cancer research due to its ability to interfere with the PI3K signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound's hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays and potential therapeutic applications.

Source

PI-103 was developed as part of a series of compounds aimed at inhibiting the PI3K pathway. It was first reported in scientific literature by researchers exploring the role of PI3K in cancer biology, particularly in relation to glioblastoma and other malignancies. The compound has been synthesized and characterized in multiple studies, highlighting its efficacy in preclinical models.

Classification

PI-103 (Hydrochloride) falls under the classification of small molecule inhibitors and is specifically categorized as a phosphoinositide 3-kinase inhibitor. Its chemical structure allows it to selectively bind to the ATP-binding site of PI3K, thereby preventing its activation.

Synthesis Analysis

Methods

The synthesis of PI-103 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a 2-aminothiazole or similar heterocyclic framework.
  2. Substitution Reactions: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency.
  3. Hydrochloride Salt Formation: The final step typically involves the reaction of PI-103 with hydrochloric acid to form its hydrochloride salt, improving its solubility.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of PI-103 features a thiazole ring and an aniline moiety, contributing to its interaction with the PI3K enzyme. The specific arrangement of functional groups on this scaffold is critical for its inhibitory activity.

Data

  • Molecular Formula: C17H18ClN5O2S
  • Molecular Weight: 393.87 g/mol
  • Chemical Structure: The compound can be represented as follows:
Structure CxHyClNzOaSb\text{Structure }\quad \text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the respective counts of each atom in the molecular formula.

Chemical Reactions Analysis

Reactions

PI-103 undergoes various chemical reactions that are essential for its function as an inhibitor:

  1. Binding with Phosphoinositide 3-Kinase: The primary reaction involves non-covalent binding to the ATP-binding site of PI3K.
  2. Metabolic Stability: In vivo studies indicate that PI-103 is metabolically stable, undergoing limited degradation through hepatic pathways.

Technical Details

The kinetics of binding can be characterized using surface plasmon resonance (SPR) or similar techniques to determine affinity constants (Kd values) for PI3K isoforms.

Mechanism of Action

Process

PI-103 exerts its pharmacological effects by selectively inhibiting the activity of phosphoinositide 3-kinases, leading to decreased phosphorylation of downstream targets such as protein kinase B (AKT). This inhibition results in:

  • Reduced cell proliferation
  • Induction of apoptosis in cancer cells
  • Inhibition of angiogenesis

Data

In cellular assays, PI-103 has been shown to decrease AKT phosphorylation levels significantly, indicating effective blockade of the PI3K pathway.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH: The hydrochloride form generally exhibits a pH range conducive for biological activity.

Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

Applications

Scientific Uses

PI-103 is primarily used in cancer research for:

  1. Preclinical Studies: Evaluating its efficacy against various cancer cell lines, particularly glioblastoma.
  2. Mechanistic Studies: Understanding the role of phosphoinositide 3-kinase signaling in tumor biology.
  3. Combination Therapies: Investigating synergistic effects with other anticancer agents.

The compound's ability to selectively inhibit specific isoforms makes it a valuable tool for dissecting complex signaling pathways involved in cancer progression and treatment resistance.

Mechanistic Insights into PI-103-Mediated Pathway Modulation

Molecular Targets and Isoform Selectivity of PI-103 in PI3K/mTOR/DNA-PK Inhibition

PI-103 (3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol hydrochloride) is a potent, ATP-competitive small-molecule inhibitor targeting key nodes in oncogenic signaling networks. Its primary biochemical targets are Class I phosphatidylinositol 3-kinases (PI3Ks), the mechanistic target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). PI-103 exhibits distinct isoform selectivity within the PI3K family, with the lowest half-maximal inhibitory concentration (IC50) against p110α (2-8 nM), followed by p110δ (20-48 nM), p110β (88 nM), and p110γ (150-230 nM) [1] [2] [6]. This selectivity profile positions PI-103 as a valuable tool for dissecting isoform-specific PI3K functions. Beyond lipid kinases, PI-103 strongly inhibits mTOR complexes (mTORC1 IC50 = 20 nM; mTORC2 IC50 = 83 nM) and DNA-PK (IC50 = 2-26 nM), while showing minimal activity against related kinases like ATM or ATR (IC50 >850 nM) and over 40 other kinases even at high concentrations (10 µM) [1] [6] [9]. This multi-targeted inhibition disrupts parallel survival pathways, as evidenced by PI-103's submicromolar anti-proliferative effects in PTEN-deficient glioblastoma U87MG cells (GI50 = 0.14 µM) and other cancer models [1] [2].

Table 1: Inhibitory Profile of PI-103 Against Key Targets

TargetIsoform/ComplexIC50 (nM)Biological Consequence
PI3Kp110α2-8Blocks PIP3 production, AKT membrane recruitment
p110δ20-48Modulates immune cell signaling
p110β88Suppresses PTEN-null tumor growth
p110γ150-230Inhibits G-protein coupled receptor signaling
mTORmTORC120Inhibits cap-dependent translation (S6K, 4E-BP1)
mTORC283Reduces AKT Ser473 phosphorylation
DNA-PK-2-26Impairs DNA double-strand break repair
Other KinasesATM920Negligible inhibition
ATR850Negligible inhibition

Structural Determinants of PI-103 Binding to Class I PI3K and mTOR Kinases

The high-affinity binding of PI-103 to PI3K and mTOR kinases stems from specific interactions with the ATP-binding cleft and adjacent hydrophobic regions. Structural studies reveal that the tricyclic pyridofuropyrimidine core of PI-103 occupies the adenine-binding pocket of p110α, forming critical hydrogen bonds with Val851 and Asp933 residues in the catalytic site [1] [3]. The morpholine moiety extends towards the affinity pocket, coordinating with the catalytic lysine residue (Lys802), while the phenolic group stabilizes the complex through hydrophobic interactions within a specific sub-pocket [3] [6]. This binding mode sterically hinders ATP access and prevents phosphotransfer to phosphatidylinositol substrates.

For mTOR, PI-103 exploits structural similarities in the kinase domain’s ATP-binding site. The inhibitor’s planar ring system mimics the purine ring of ATP, forming hydrogen bonds with conserved valine and aspartate residues analogous to those in PI3Ks [1] [9]. The simultaneous occupancy of both the adenine pocket and a hydrophobic back pocket adjacent to the catalytic cleft contributes to its dual PI3K/mTOR inhibition. This structural promiscuity enables PI-103 to block both PI3K-driven PIP3-dependent AKT activation at the plasma membrane and mTORC2-mediated AKT phosphorylation at Ser473 in the cytoplasm [1] [5] [9]. The compound’s bicyclic scaffold provides rigidity that enhances selectivity by excluding kinases with bulkier gatekeeper residues.

Autophagy Induction via PI-103-Dependent Suppression of mTORC1/2 Signaling

Concurrent inhibition of PI3K and mTOR complexes by PI-103 triggers profound autophagy through dual mechanisms. First, PI-103 dephosphorylates key mTORC1 substrates: ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). In U87MG glioblastoma cells, PI-103 treatment (30 nM) significantly reduces phosphorylated S6 ribosomal protein (p-S6RPSer235/236), a direct readout of S6K activity [1] [5]. Second, by inhibiting mTORC2, PI-103 diminishes AKT phosphorylation at Ser473, further relieving its negative regulation on the tuberous sclerosis complex (TSC1/2). This activates the TSC complex, converting Rheb-GTP to Rheb-GDP and inactivating mTORC1 [5] [9].

The resulting mTORC1 suppression activates Unc-51-like kinase 1 (ULK1) and disrupts the inhibitory ULK1-mTORC1 complex. This initiates autophagosome formation, evidenced by increased LC3-II conversion and autophagic flux in glioma and lymphoma models [5] [9]. In T-cell lymphoma cells, PI-103 (1 µM) elevates LC3-II levels by >3-fold within 6 hours, correlating with reduced phosphorylation of the autophagy repressor BAD (at Ser136) [3] [5]. This autophagic response serves as a survival mechanism initially but transitions to cell death under prolonged PI-103 exposure, particularly in tumors with hyperactive PI3K/AKT/mTOR signaling.

Table 2: Functional Consequences of PI-103-Mediated mTOR Inhibition

mTOR ComplexTarget Phosphorylation SiteEffect of PI-103Downstream Consequence
mTORC1S6K1 (Thr389)Decreased phosphorylationReduced protein synthesis; Ribosome biogenesis arrest
4E-BP1 (Thr37/46)Decreased phosphorylationCap-independent translation inhibition
ULK1 (Ser757)Decreased phosphorylationAutophagy initiation
mTORC2AKT (Ser473)Decreased phosphorylationImpaired FOXO/GSK3β regulation; Apoptosis sensitization
PKCα (Ser657)Decreased phosphorylationReduced cell survival and migration

Transcriptional Regulation of PD-L1 Expression Through PI3K/AKT Pathway Inhibition

PI-103 modulates immune checkpoint ligand PD-L1 (CD274) expression via transcriptional mechanisms governed by the PI3K/AKT axis. In T-cell lymphoma models exposed to oxidative stress (H2O2), hyperactivation of PI3K/AKT signaling elevates PD-L1 expression. PI-103 (1 µM) reverses this by blocking AKT-driven phosphorylation events at Thr308 and Ser473, thereby suppressing AKT’s nuclear functions [3] [4]. This inhibition reduces the activity of transcription factors STAT3, NF-κB, and HIF-1α, which bind directly to the PD-L1 promoter. Specifically:

  • STAT3 Inactivation: AKT-mediated STAT3 phosphorylation (Tyr705) promotes its dimerization and nuclear translocation. PI-103 dephosphorylates STAT3, diminishing its occupancy at the PD-L1 promoter [5].
  • NF-κB Nuclear Exclusion: PI3K/AKT activates IκB kinase (IKK), leading to IκB degradation and NF-κB release. PI-103 stabilizes IκB, sequestering NF-κB in the cytoplasm and reducing PD-L1 transactivation [5] [4].
  • c-MYC Downregulation: AKT stabilizes c-MYC via GSK3β inhibition. PI-103 reactivates GSK3β by reducing AKT-mediated phosphorylation at Ser9, accelerating c-MYC degradation and impairing its synergistic enhancement of PD-L1 transcription [5].

Additionally, PI-103 upregulates the tumor suppressor PTEN, a negative regulator of PI3K. In Dalton’s lymphoma ascites (DLA) cells, H2O2-induced oxidative stress reduces PTEN levels, but PI-103 restores PTEN expression by >50%, indirectly suppressing PD-L1 [3] [4]. This transcriptional reprogramming suggests that PI-103 could enhance anti-tumor immunity by mitigating immune escape mechanisms, particularly in tumors with PTEN loss or PIK3CA mutations where PI3K signaling constitutively elevates PD-L1.

Properties

CAS Number

371935-79-4

Product Name

PI-103 (Hydrochloride)

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

InChI

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H

InChI Key

XSQMYBFFYPTMFE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.